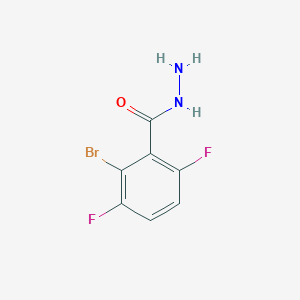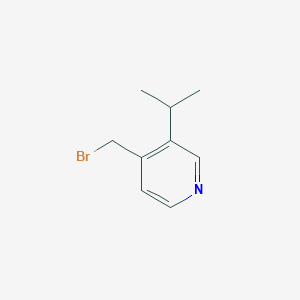
N-(1-Boc-4-piperidyl)-4,6-dichloropyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Boc-4-piperidyl)-4,6-dichloropyrimidin-2-amine: is a chemical compound that combines a piperidine ring with a pyrimidine ring, both of which are functionalized with various substituents
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Boc-4-piperidyl)-4,6-dichloropyrimidin-2-amine typically involves the reaction of 4,6-dichloropyrimidine with N-(1-Boc-4-piperidyl)amine. The reaction is usually carried out in the presence of a base such as triethylamine, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents on the pyrimidine ring.
Oxidation and Reduction: The piperidine ring can be subjected to oxidation and reduction reactions, altering its oxidation state and functional groups.
Hydrolysis: The Boc protecting group can be removed under acidic conditions, revealing the free amine group.
Common Reagents and Conditions:
Bases: Triethylamine, sodium hydroxide.
Acids: Hydrochloric acid for Boc deprotection.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products:
Deprotected Amines: Removal of the Boc group yields the free amine.
Substituted Pyrimidines: Nucleophilic substitution can introduce various functional groups onto the pyrimidine ring.
科学研究应用
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Ligand Synthesis: Employed in the preparation of ligands for coordination chemistry.
Biology:
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical assays.
Receptor Binding Studies: Investigated for its binding affinity to various biological receptors.
Medicine:
Drug Development: Explored as a lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Potential use in the treatment of various diseases due to its biological activity.
Industry:
Material Science: Utilized in the synthesis of novel materials with specific properties.
Catalysis: Employed as a catalyst or catalyst precursor in industrial processes.
作用机制
The mechanism of action of N-(1-Boc-4-piperidyl)-4,6-dichloropyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
N-Boc-4-piperidone: A precursor in the synthesis of various piperidine derivatives.
Fmoc-N-(1-Boc-4-piperidyl)glycine: Used in peptide synthesis and as a building block in organic chemistry.
Uniqueness: N-(1-Boc-4-piperidyl)-4,6-dichloropyrimidin-2-amine is unique due to the combination of the piperidine and pyrimidine rings, along with the specific functional groups attached to these rings. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
属性
分子式 |
C14H20Cl2N4O2 |
|---|---|
分子量 |
347.2 g/mol |
IUPAC 名称 |
tert-butyl 4-[(4,6-dichloropyrimidin-2-yl)amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C14H20Cl2N4O2/c1-14(2,3)22-13(21)20-6-4-9(5-7-20)17-12-18-10(15)8-11(16)19-12/h8-9H,4-7H2,1-3H3,(H,17,18,19) |
InChI 键 |
FUQSREAMRVZZNM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC(=CC(=N2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


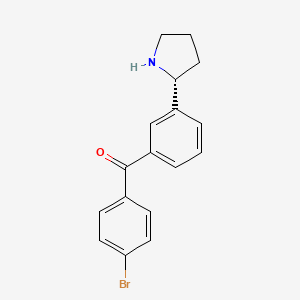
![6-Bromo-2-(3-bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B13675406.png)


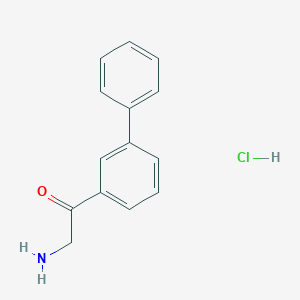
![8-Boc-3-methylene-1-oxa-8-azaspiro[4.5]decane](/img/structure/B13675444.png)

![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-carboxylic acid hydrochloride](/img/structure/B13675456.png)
![2-(3,4-Dimethoxyphenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13675457.png)
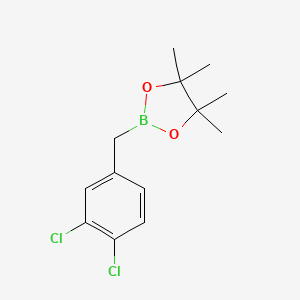
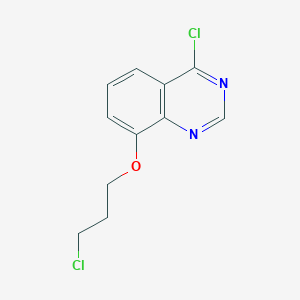
![6-Bromo-3,7-dimethyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13675491.png)
